molecular formula C9H11N3O2 B1490383 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2092040-12-3

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No.: B1490383
CAS No.: 2092040-12-3
M. Wt: 193.2 g/mol
InChI Key: SKRBTIXSYBDSNP-UHFFFAOYSA-N
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Description

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a chemical compound belonging to the class of imidazo[1,2-b]pyrazoles. This compound features a fused imidazole and pyrazole ring system, which is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.

  • Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the imidazole derivative with hydrazine and a suitable carbonyl compound.

  • Ethylation: Ethylation of the imidazole ring is achieved by reacting the intermediate with ethyl iodide or ethyl bromide.

  • Acetylation: Finally, the acetic acid group is introduced through acetylation using acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: Ammonia, amines, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, making it a candidate for drug development.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid can be compared with other similar compounds, such as:

  • Imidazole derivatives: These compounds share the imidazole ring but may differ in their substituents and functional groups.

  • Pyrazole derivatives: These compounds contain the pyrazole ring and may have different substituents.

  • Heterocyclic compounds: Other heterocyclic compounds with similar ring structures and biological activities.

The uniqueness of this compound lies in its specific combination of the imidazole and pyrazole rings, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-2-7-5-8-11(6-9(13)14)3-4-12(8)10-7/h3-5H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRBTIXSYBDSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

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